

In-Depth Technical Guide: Crystal Structure Analysis of 4-Bromophenylboronic Acid

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Compound of Interest

Compound Name: *4-Bromophenylboronic acid*

Cat. No.: B138365

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of **4-bromophenylboronic acid**, a compound of significant interest in synthetic chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of its molecular and supramolecular architecture.

Crystallographic Data Summary

The crystal structure of **4-bromophenylboronic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference. This data provides the fundamental geometric information of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter	Value
Empirical Formula	C ₆ H ₆ BBrO ₂
Formula Weight	200.83
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.35
b (Å)	9.53
c (Å)	7.42
α (°)	90
β (°)	109.4
γ (°)	90
Volume (Å ³)	690
Z	4
Calculated Density (g/cm ³)	1.93
CCDC Deposition Number	280501

Experimental Protocols

The determination of the crystal structure of **4-bromophenylboronic acid** involves two critical stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystal Growth Methodology

Single crystals of **4-bromophenylboronic acid** suitable for X-ray diffraction analysis were obtained from a solution of the compound in a mixture of acetone and water. The process involved the slow evaporation of the solvent at room temperature over a period of several days. This method facilitates the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

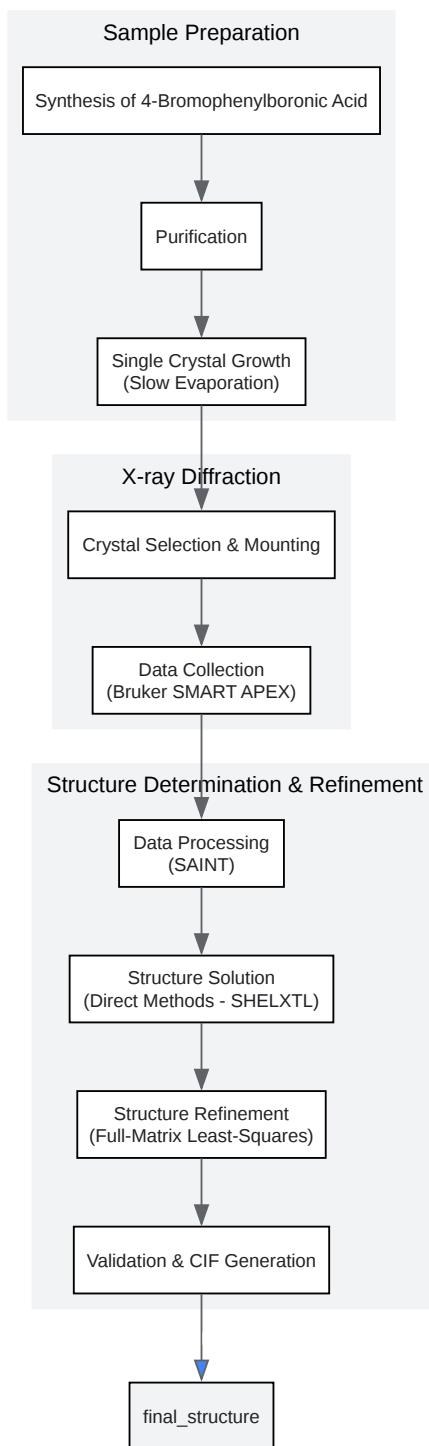
Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of **4-bromophenylboronic acid** was mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD area detector diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 173(2) K. A series of ω and φ scans were carried out to collect a complete dataset. The collected data were processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Structural Analysis and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the workflow of the crystal structure analysis and the key molecular interactions present in the crystal lattice of **4-bromophenylboronic acid**.

Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow of Crystal Structure Analysis.

Caption: Supramolecular Dimer Formation via Hydrogen Bonding.

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